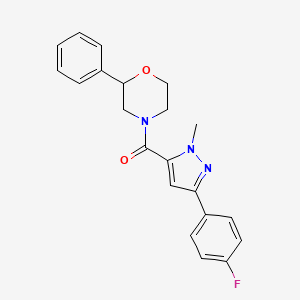
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is a useful research compound. Its molecular formula is C21H20FN3O2 and its molecular weight is 365.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C18H20FN3O with a molecular weight of approximately 315.37 g/mol. The structure consists of a pyrazole ring substituted with a fluorophenyl group and a morpholino group, which is believed to contribute to its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including kinases and receptors. Specifically, the pyrazole moiety has been associated with inhibition of certain kinases, which are crucial in signaling pathways related to cancer and inflammation.
Inhibitory Activity
A study on related pyrazole derivatives demonstrated that they act as selective inhibitors of p38 MAP kinase, a key player in inflammatory responses. The binding affinity was enhanced by structural modifications that optimize interactions within the ATP-binding pocket of the kinase .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .
Neuroprotective Effects
Some research highlights potential neuroprotective effects, suggesting that the compound may influence neurotransmitter systems or modulate receptor activity, particularly in models of neurodegenerative diseases .
Case Studies
Several case studies have investigated the efficacy and safety profile of similar compounds:
- Study on p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were screened for their ability to inhibit p38 MAP kinase. One compound demonstrated high selectivity and oral bioavailability, leading to its advancement into clinical trials .
- Neuroprotective Studies : In rodent models, compounds structurally related to this compound showed promise in alleviating symptoms associated with anxiety and depression by modulating glutamate receptors .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20FN3O |
| Molecular Weight | 315.37 g/mol |
| Solubility | Soluble in DMSO |
属性
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-24-19(13-18(23-24)15-7-9-17(22)10-8-15)21(26)25-11-12-27-20(14-25)16-5-3-2-4-6-16/h2-10,13,20H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVPRWZGUYULFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














